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Cat. No.: B15608744 Get Quote

For researchers in pharmacology and drug development, the precise validation of a chemical

probe's specificity is paramount to ensure that observed biological effects are unequivocally

linked to the intended target. This guide provides a comprehensive comparison of PIKfyve-IN-1
(also known as SGC-PIKFYVE-1), a potent inhibitor of the phosphoinositide kinase PIKfyve,

with other widely used inhibitors. We present quantitative data on its on-target potency and off-

target profile, alongside detailed experimental methodologies to support robust scientific

inquiry.

On-Target Potency and Selectivity Profile
PIKfyve-IN-1 is a highly potent and cell-active chemical probe that inhibits PIKfyve with

nanomolar efficacy.[1] In biochemical enzymatic assays, PIKfyve-IN-1 demonstrates an IC50

value of 6.9 nM.[1][2][3] Cellular target engagement, as measured by the NanoBRET assay,

confirms its high affinity in a live-cell context with an IC50 of 4.0 nM.[2][4]

To assess its specificity, PIKfyve-IN-1 was profiled against a large panel of 403 wild-type

human kinases. The results underscore its remarkable selectivity, with only a small fraction of

kinases being inhibited.[2][3] This high degree of selectivity is crucial for minimizing

confounding effects arising from off-target activities.

Comparison with Alternative PIKfyve Inhibitors
Several other small molecules are utilized to probe PIKfyve function, each with a distinct

specificity profile. This section compares PIKfyve-IN-1 with notable alternatives: YM201636,
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Apilimod, and APY0201.

Inhibitor PIKfyve IC50 (nM) Key Off-Targets Selectivity Notes

PIKfyve-IN-1 (SGC-

PIKFYVE-1)

6.9 (Enzymatic)[1][2]

[3], 4.0 (NanoBRET)

[2][4]

MYLK4 (66 nM),

MAP4K5 (89 nM)[4]

Highly selective

across a panel of 403

kinases.[2][3]

YM201636 33 (Enzymatic)[5]
p110α (3.3 µM)[5],

PIK3CB[6]

Considered a very

selective inhibitor,

though some off-

target activity on class

IA PI3 kinases has

been noted.[5][7][8]

Apilimod ~1 (inhibition of IL-12)
Negligible in kinome

scans[9]

Described as

"exquisitely selective"

in a screen against

456 kinases.[10]

APY0201 5.2 (Enzymatic)[11]

LOK, ITPK1 (>50%

inhibition at 300 nM)

[9]

Demonstrated

superior selectivity

over apilimod against

a panel of kinases,

GPCRs, ion channels,

and enzymes.[7]

Off-Target Validation: A Deeper Look
Comprehensive kinome-wide profiling is essential for validating the specificity of any kinase

inhibitor. For PIKfyve-IN-1, screening at a concentration of 1 µM revealed that only 8 out of 403

kinases exhibited a percent of control (PoC) of less than 10, indicating minimal off-target

binding.[2][3]

Further investigation into the most significant off-targets identified MYLK4 and MAP4K5.[4]

However, the IC50 values for these kinases are approximately 10-fold higher than that for

PIKfyve, suggesting a reasonable window of selectivity for carefully designed experiments.[4]

In contrast, YM201636 has been shown to inhibit the p110α subunit of PI3K, albeit at a much
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higher concentration than its IC50 for PIKfyve.[5] APY0201, while highly selective, showed

some inhibition of LOK and ITPK1 at 300 nM.[9] Apilimod stands out for its exceptional

selectivity in broad kinase panels.[10]

Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the PIKfyve

signaling pathway and a typical experimental workflow for validating inhibitor specificity.
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PIKfyve signaling and inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. SGC-PIKFYVE-1 | Structural Genomics Consortium [thesgc.org]

3. Probe SGC-PIKFYVE-1 | Chemical Probes Portal [chemicalprobes.org]

4. eubopen.org [eubopen.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b15608744?utm_src=pdf-body-img
https://www.benchchem.com/product/b15608744?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/pikfyve-in-1.html
https://www.thesgc.org/chemical-probes/sgc-pikfyve-1
https://www.chemicalprobes.org/sgc-pikfyve-1
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_PIKfyve_v1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. selleckchem.com [selleckchem.com]

6. pubs.acs.org [pubs.acs.org]

7. Identification of PIKfyve kinase as a target in multiple myeloma - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the
Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

10. ashpublications.org [ashpublications.org]

11. reactionbiology.com [reactionbiology.com]

To cite this document: BenchChem. [PIKfyve-IN-1: A Comparative Guide to Specificity and
Off-Target Validation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608744#pikfyve-in-1-specificity-and-off-target-
validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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